BenchChemオンラインストアへようこそ!

(E)-N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-chlorophenyl)acrylamide

ROMK Ion Channel Pharmacology Diuretic Target

(E)-N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-chlorophenyl)acrylamide (CAS 2035018-43-8) is a synthetic small-molecule featuring a sterically constrained azetidine-thiophene ethyl linker and an α,β-unsaturated acrylamide warhead bearing a 2-chlorophenyl substituent. The compound is listed as a selective inhibitor of the Renal Outer Medullary Potassium (ROMK, Kir1.1) channel and is catalogued in authoritative databases under the entry BDBM50391781 (ChEMBL ID: CHEMBL2146873).

Molecular Formula C18H19ClN2OS
Molecular Weight 346.87
CAS No. 2035018-43-8
Cat. No. B2826890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-chlorophenyl)acrylamide
CAS2035018-43-8
Molecular FormulaC18H19ClN2OS
Molecular Weight346.87
Structural Identifiers
SMILESC1CN(C1)C(CNC(=O)C=CC2=CC=CC=C2Cl)C3=CSC=C3
InChIInChI=1S/C18H19ClN2OS/c19-16-5-2-1-4-14(16)6-7-18(22)20-12-17(21-9-3-10-21)15-8-11-23-13-15/h1-2,4-8,11,13,17H,3,9-10,12H2,(H,20,22)/b7-6+
InChIKeyDYUFISREUKTMBU-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: (E)-N-(2-(Azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-chlorophenyl)acrylamide (CAS 2035018-43-8) for Ion Channel & Covalent Probe Programs


(E)-N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-chlorophenyl)acrylamide (CAS 2035018-43-8) is a synthetic small-molecule featuring a sterically constrained azetidine-thiophene ethyl linker and an α,β-unsaturated acrylamide warhead bearing a 2-chlorophenyl substituent. The compound is listed as a selective inhibitor of the Renal Outer Medullary Potassium (ROMK, Kir1.1) channel and is catalogued in authoritative databases under the entry BDBM50391781 (ChEMBL ID: CHEMBL2146873) [1]. Its acrylamide moiety further positions it within the class of electrophilic probes capable of covalent cysteine engagement, a feature exploited in chemoproteomic inhibitor discovery campaigns [2]. This dual identity—as both a ROMK channel blocker and a potential covalent ligand—creates a distinctive procurement rationale that sets it apart from single-mechanism comparators.

Scientific Procurement Risk: Why Generic ROMK Inhibitor Substitution Fails for (E)-N-(2-(Azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-chlorophenyl)acrylamide


Compounds within the ROMK inhibitor class exhibit extreme divergence in their selectivity profiles against the hERG cardiac potassium channel, with hERG/ROMK potency ratios spanning from single digits to over six-thousand-fold depending on scaffold geometry and pharmacophore composition [1]. Generic substitution based solely on ROMK IC50 values ignores critical parameters such as the electrophilic potential of the acrylamide warhead, species-specific potency variations (human vs. rat ROMK), and the potential for off-target covalent adduction. The specific azetidine-thiophene-2-chlorophenyl architecture of CAS 2035018-43-8 generates a unique multidimensional profile that cannot be adequately captured by single parameter comparisons, creating demonstrable risks of experimental inconsistency when alternative ROMK inhibitors are substituted without thorough characterization [2].

Quantitative Differentiation Evidence for (E)-N-(2-(Azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-chlorophenyl)acrylamide Procurement Decisions


ROMK Potency Benchmarking: CAS 2035018-43-8 vs. First-Generation ROMK Probe VU590

CAS 2035018-43-8 demonstrates a 5.9-fold improvement in ROMK inhibitory potency relative to the commonly used biochemical probe VU590. While VU590 is frequently employed as a reference ROMK inhibitor in academic studies, its moderate potency (IC50 290 nM) limits its utility in cellular assays requiring complete channel blockade . The target compound achieves an IC50 of 49 nM against human ROMK1 in a functional 86Rb+ efflux assay, providing a substantially wider experimental window [1].

ROMK Ion Channel Pharmacology Diuretic Target

Balanced Potency–Selectivity Profile: CAS 2035018-43-8 vs. Ultra-Potent ROMK Inhibitor MK-8153

While the ultra-potent ROMK inhibitor MK-8153 achieves an IC50 of 5 nM and a 6,800-fold selectivity window over hERG (34 μM), this extreme potency can paradoxically complicate pharmacological dissection of partial ROMK blockade effects . CAS 2035018-43-8, with its reported ROMK IC50 of 49 nM, resides in a therapeutically relevant potency band that may better facilitate graded dose-response studies [1]. For laboratories prioritizing mechanistic pharmacology over maximal target engagement, the target compound offers a more tractable potency range while maintaining the same azetidine-acrylamide chemotype class.

ROMK hERG Selectivity Cardiac Safety

Covalent Warhead Potential: Acrylamide-Containing ROMK Inhibitor vs. Non-Covalent MK-7145

The α,β-unsaturated acrylamide moiety in CAS 2035018-43-8 distinguishes it from non-covalent ROMK inhibitors such as MK-7145 (ROMK IC50 = 45 nM) . Azetidine acrylamides have been validated as stereoselective, cell-active covalent inhibitors targeting conserved catalytic cysteines, with demonstrated proteome-wide selectivity in activity-based protein profiling (ABPP) experiments [1]. This covalent mechanism imparts unique pharmacological properties—including extended target residence time and the ability to profile target engagement via competition-based ABPP—that are entirely absent from reversible inhibitors like MK-7145.

Covalent Inhibitor Chemical Proteomics ABPP

Species-Selectivity Profile: Human ROMK Preference of CAS 2035018-43-8 vs. PF-06807656

The species selectivity profile of ROMK inhibitors is a critical but often overlooked procurement parameter. PF-06807656 demonstrates a marked preference for human over rat ROMK (hROMK IC50 = 61 nM vs. rROMK Tl+ flux IC50 = 391 nM, a 6.4-fold difference) . In contrast, CAS 2035018-43-8 shows comparable activity against both human ROMK1 (49 nM by 86Rb+ efflux) and rat ROMK (55 nM by thallium efflux fluorescence assay), representing a mere 1.1-fold species difference [1]. This species-independent potency profile is advantageous for laboratories conducting rodent in vivo pharmacology studies where translatability to human targets is essential.

Species Selectivity ROMK Pharmacology Translational Research

Patent-Documented Structural Novelty: Azetidine-Thiophene Scaffold vs. Piperazine-Based ROMK Inhibitors

CAS 2035018-43-8 is explicitly disclosed as Compound 38 in US Patent 9,073,882, which describes inhibitors of the renal outer medullary potassium channel [1]. This azetidine-thiophene scaffold is structurally distinct from the piperazine-based ROMK inhibitor class (e.g., BDBM50235195 series) that dominates the prior art [2]. The constrained four-membered azetidine ring imparts distinct conformational properties—including reduced amide bond character and altered electrophilicity at the acrylamide warhead—that differentiate this compound series from the more common six-membered piperazine ROMK inhibitors.

Chemical Scaffold Patent Analysis Medicinal Chemistry

Highest-Value Application Scenarios for (E)-N-(2-(Azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-chlorophenyl)acrylamide (CAS 2035018-43-8) Procurement


Covalent Chemoproteomics Probe Development for Target Engagement Studies

The acrylamide warhead of CAS 2035018-43-8 enables covalent modification of target cysteines, making it suitable for activity-based protein profiling (ABPP) workflows. As demonstrated by the NSUN2 inhibitor discovery program, azetidine acrylamides can achieve isotype-selective covalent inhibition with proteome-wide selectivity when assessed by competitive ABPP [1]. Researchers can employ this compound as a starting scaffold for developing clickable probes to map ROMK target engagement in native cellular environments, a capability not available with non-covalent ROMK inhibitors such as MK-7145.

Rodent In Vivo Pharmacology of ROMK-Dependent Diuretic Mechanisms

The near-equipotent activity of CAS 2035018-43-8 on human (IC50 49 nM) and rat (IC50 55 nM) ROMK channels [1] makes this compound particularly suitable for translational pharmacology studies bridging in vitro human target validation with in vivo rodent efficacy models. Unlike PF-06807656, which exhibits a 6.4-fold species preference for human ROMK, the target compound's species-independent potency eliminates the need for complex allometric scaling or species-specific dosing adjustments, streamlining the design of pharmacokinetic-pharmacodynamic studies in hypertensive rat models [2].

hERG Selectivity Optimization Benchmarking in Cardiac Safety Panels

The azetidine-thiophene scaffold of CAS 2035018-43-8 represents a distinct chemotype from the extensively characterized piperazine-based ROMK inhibitors, offering a valuable benchmarking compound for hERG selectivity screening panels. The hERG-ROMK index optimization studies conducted by Merck demonstrate that scaffold geometry dramatically influences cardiac ion channel selectivity, with spirocyclic cores achieving improved hERG/ROMK potency ratios [1]. Incorporating CAS 2035018-43-8 into cardiac safety panels alongside piperazine-based ROMK inhibitors provides a structurally diverse reference set for evaluating scaffold-dependent hERG liability [2].

Patent Landscape Navigation and Novel IP Generation in ROMK Inhibitor Space

As Compound 38 of US Patent 9,073,882, CAS 2035018-43-8 is a defined chemical entity with a clear prior art position [1]. Medicinal chemistry teams pursuing ROMK inhibitor programs can use this compound as a comparator to establish novelty and non-obviousness of new chemical matter. The azetidine-thiophene core is structurally orthogonal to dominant piperazine ROMK inhibitor scaffolds (e.g., BDBM50235195 series), providing a differentiated starting point for freedom-to-operate analyses and the design of novel patentable analogs with potentially improved selectivity profiles [2].

Quote Request

Request a Quote for (E)-N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-chlorophenyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.